physicochemical properties of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
physicochemical properties of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is a chiral organic compound that holds significance as a building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidinol core, a chiral center at the 3-position of the pyrrolidine ring, and a 4-chlorobenzyl substituent on the nitrogen atom, makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. The stereochemistry and the electronic properties imparted by the chloro-substituted aromatic ring can significantly influence the pharmacological activity and pharmacokinetic profile of the final drug candidates.
This technical guide provides a comprehensive overview of the key . As a Senior Application Scientist, the following sections are designed to offer not just data, but also the underlying scientific principles and practical experimental protocols necessary for its characterization and quality control in a research and development setting.
Physicochemical Properties
Precise experimental data for (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is not extensively documented in publicly available literature. Therefore, the following table includes calculated values and estimates based on the closely related parent compound, (R)-(+)-1-Benzyl-3-pyrrolidinol, to provide a foundational understanding.
| Property | Value (or Estimated Value) | Source/Method |
| Molecular Formula | C₁₁H₁₄ClNO | - |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Melting Point | Not available. The parent compound, (R)-(+)-1-Benzyl-3-pyrrolidinol, has a reported melting point of 58-62 °C. The chloro-substitution may alter this. | [2] |
| Boiling Point | Not available. High boiling point expected due to molecular weight and polar functional groups. | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexane. | Based on the "like dissolves like" principle. |
| pKa (predicted) | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. | General pKa values for similar tertiary amines. |
| LogP (calculated) | 1.3 (for the parent compound, (R)-(+)-1-Benzyl-3-pyrrolidinol) | [2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key .
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. This is observed as the temperature range from the first appearance of liquid to the complete liquefaction of the material.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
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For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
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Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
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Record the temperature at which the first droplet of liquid is observed (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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The melting point is reported as the range T₁ - T₂.
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Solubility Determination (Shake-Flask Method)
Understanding the solubility of a compound in various solvents is fundamental for designing purification processes, formulation development, and analytical method development. The shake-flask method is a reliable technique for determining equilibrium solubility.[3]
Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination:
Caption: Workflow for determining equilibrium solubility.
Detailed Protocol:
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Preparation of Standard Solutions: Prepare a series of standard solutions of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol of known concentrations in the chosen solvent to generate a calibration curve.
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Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each solvent to be tested (e.g., methanol, ethanol, acetonitrile, water, hexane). Add an excess amount of the compound to each vial, ensuring that undissolved solid remains.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 72 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further pellet the solid.
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Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
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Quantification:
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Prepare a dilution of the filtered saturated solution to bring its concentration within the range of the calibration curve.
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Analyze the diluted sample and the standard solutions by HPLC. A typical reversed-phase method can be used.
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Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
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Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in mg/mL or mol/L.
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Spectral Characterization
Spectral data is essential for the structural confirmation and identification of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃):
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Aromatic Protons: Two doublets in the aromatic region (approximately 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Benzyl Protons: A singlet or two doublets (AB quartet) for the two benzylic protons (CH₂ adjacent to the aromatic ring and nitrogen), typically in the range of 3.5-3.8 ppm.
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Pyrrolidine Ring Protons: A series of multiplets for the protons on the pyrrolidine ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 4.0-4.5 ppm. The other ring protons would be found in the range of 2.0-3.5 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature.
Expected ¹³C NMR Spectral Features (in CDCl₃):
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Aromatic Carbons: Four signals in the aromatic region (approximately 128-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
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Benzylic Carbon: A signal for the benzylic carbon (CH₂) around 55-65 ppm.
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Pyrrolidine Ring Carbons: Signals for the four carbons of the pyrrolidinol ring. The carbon bearing the hydroxyl group would be in the range of 65-75 ppm. The other ring carbons would appear between 30-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
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C-N Stretch: A band in the region of 1000-1200 cm⁻¹.
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C-Cl Stretch: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion Peak (M⁺): A peak at m/z = 211, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
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Major Fragmentation Peaks: A prominent peak corresponding to the loss of the hydroxyl group, and a base peak resulting from the cleavage of the benzyl group, leading to the tropylium ion (m/z = 91) or a chlorotropylium ion.
Chiral Purity Analysis by HPLC
For a chiral compound intended for pharmaceutical applications, the determination of enantiomeric purity is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[3]
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities. This differential interaction leads to different retention times for the (R) and (S) enantiomers.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Detailed Protocol for Chiral HPLC Analysis:
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Column Selection: Polysaccharide-based chiral stationary phases (e.g., Daicel CHIRALPAK® or Phenomenex Lux® series) are often effective for the separation of N-substituted pyrrolidinol derivatives.[3]
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Instrumentation:
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HPLC system with a UV detector.
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Chiral column (e.g., CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm).
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Initial Method Conditions:
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Mobile Phase: A common starting point is an isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: UV detection at a wavelength where the chlorobenzyl chromophore absorbs, typically around 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a racemic standard and the sample of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol in the mobile phase to a concentration of approximately 1 mg/mL.
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Analysis and Optimization:
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Inject the racemic standard to confirm the separation of the two enantiomers.
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If separation is not achieved, screen different mobile phase compositions (e.g., varying the percentage of IPA or switching to ethanol as the alcohol modifier).
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Adjust the mobile phase composition to achieve a baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.
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Inject the sample of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.
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Conclusion
This technical guide provides a framework for the characterization of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol, a key chiral intermediate in drug development. While specific experimental data for this compound is sparse, the provided protocols for determining fundamental physicochemical properties such as melting point, solubility, and enantiomeric purity are based on established and reliable methodologies. The successful application of these techniques will ensure the quality and consistency of this important building block in the synthesis of novel therapeutic agents.
References
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NextSDS. (n.d.). 1-(4-chlorobenzyl)pyrrolidin-3-ol — Chemical Substance Information. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol. Retrieved from [Link]
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Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
